6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate
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Overview
Description
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group attached to a hexa-2,4-diyn-1-yl chain, which is further connected to a 2-methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate typically involves the reaction of phenoxyacetylene with 2-methylprop-2-enoic acid or its derivatives. The reaction is usually carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, industrial production may incorporate purification steps such as distillation or crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of saturated or partially saturated derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: It can be used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism by which 6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate exerts its effects involves its ability to interact with various molecular targets. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the diynyl chain provides a rigid and reactive framework. These interactions can influence the compound’s behavior in different environments and its reactivity with other molecules.
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-diyn-1-ylbenzene: Similar in structure but lacks the phenoxy and 2-methylprop-2-enoate groups.
N-(prop-2-yn-1-yl)-o-phenylenediamine: Contains a diynyl chain but differs in the attached functional groups.
Uniqueness
6-Phenoxyhexa-2,4-diyn-1-yl 2-methylprop-2-enoate is unique due to the combination of its phenoxy group, diynyl chain, and 2-methylprop-2-enoate moiety. This combination imparts specific reactivity and properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
52264-94-5 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
6-phenoxyhexa-2,4-diynyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H14O3/c1-14(2)16(17)19-13-9-4-3-8-12-18-15-10-6-5-7-11-15/h5-7,10-11H,1,12-13H2,2H3 |
InChI Key |
YBMRDPVJYCTDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC#CC#CCOC1=CC=CC=C1 |
Origin of Product |
United States |
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